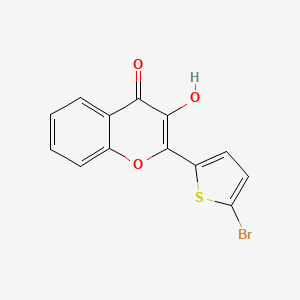![molecular formula C11H10BrF B12520188 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene CAS No. 729613-25-6](/img/structure/B12520188.png)
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of halogenated hydrocarbons. This compound is characterized by the presence of both bromine and fluorine atoms attached to a methylidene group, which is further connected to a tetrahydronaphthalene ring system. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene typically involves halogenation reactions. One common method is the bromination of a fluoromethylidene precursor using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbon derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in the synthesis of halogenated drugs that exhibit enhanced efficacy and stability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism by which 1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with biological molecules. The presence of halogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors associated with cell signaling.
類似化合物との比較
1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene can be compared with other halogenated hydrocarbons, such as:
- 1-Bromo-3-fluoro-2-methylbenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2-propanol
These compounds share similar halogenation patterns but differ in their structural frameworks and functional groups. The uniqueness of this compound lies in its tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
729613-25-6 |
|---|---|
分子式 |
C11H10BrF |
分子量 |
241.10 g/mol |
IUPAC名 |
4-[bromo(fluoro)methylidene]-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H10BrF/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
InChIキー |
LLVYMGVIKZVBGU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=C(F)Br)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


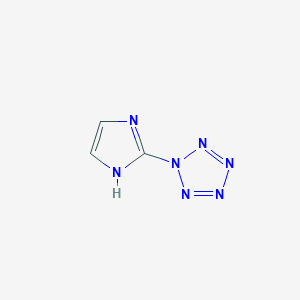


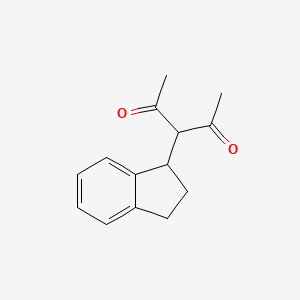
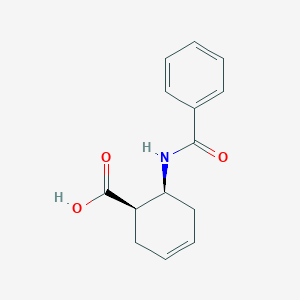
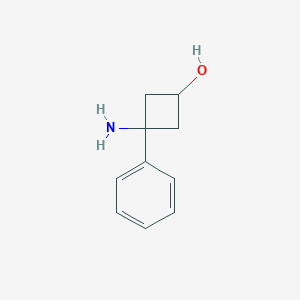
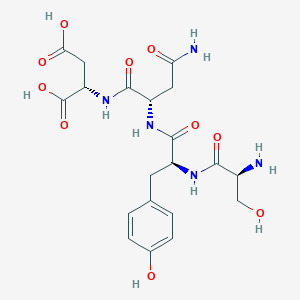

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
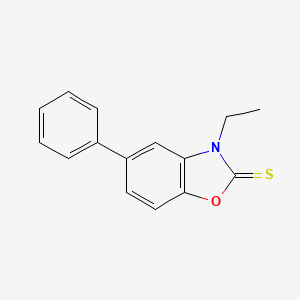

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
